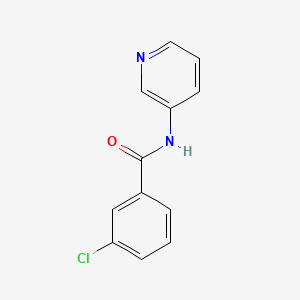

5-bromo-N-(3-chloro-4-fluorophenyl)-2-furamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds structurally related to "5-bromo-N-(3-chloro-4-fluorophenyl)-2-furamide" involves various strategies, including palladium-catalyzed cross-coupling reactions, and nucleophilic substitution processes. For example, the synthesis of functionalized furan-2-carboxamides through Suzuki-Miyaura cross-coupling reactions showcases the complexity and efficiency of modern synthetic methods in constructing such molecules (Siddiqa et al., 2022). Additionally, the synthesis of 5-methylfuro[3,2-c]quinolin-4(5H)-one via palladium-catalyzed cyclization of N-(2-iodophenyl)-N-methyl-3-furamide demonstrates the versatility of catalytic systems in achieving complex heterocyclic architectures (Lindahl et al., 2006).

Molecular Structure Analysis

The molecular structure of "5-bromo-N-(3-chloro-4-fluorophenyl)-2-furamide" and related compounds is crucial for understanding their potential interactions and reactivity. Studies on crystal structures provide insights into the spatial arrangement of atoms and the impact of substituents on the overall molecule. For example, the crystal structure analysis of 5-(p-bromophenyl)-N,N-bis(2-chloroethyl)-2-furamide reveals the orientation of furan and benzene rings and the significant differences in exocyclic bond angles, which may influence the compound's biological activity (Galešić & Vlahov, 1990).

Chemical Reactions and Properties

The reactivity of "5-bromo-N-(3-chloro-4-fluorophenyl)-2-furamide" can be influenced by the presence of halogen atoms, which can participate in various chemical reactions, including nucleophilic substitution and halogen dance reactions. The synthesis and reactivity of halogen-rich intermediates, like 5-bromo-2-chloro-4-fluoro-3-iodopyridine, illustrate the potential of such compounds to undergo diverse chemical transformations, enabling the synthesis of complex molecules (Wu et al., 2022).

Wissenschaftliche Forschungsanwendungen

Crystal Structure Analysis

One study discusses the crystal structure of a related compound, 5-(p-bromophenyl)-N,N-bis(2-chloroethyl)-2-furamide, highlighting its biological and pharmacological activities. This compound belongs to the "N-mustards," known for their significant applications in chemical biology due to their reactivity and potential therapeutic uses (Galešić & Vlahov, 1990).

Novel Synthesis Methods

Research into efficient synthesis methods for furan derivatives, such as 2,5-diimino-furans, which can serve as precursors to maleamides, reveals the versatility of furamide-based compounds in synthetic chemistry. A palladium-catalyzed cyclization method has been developed, underscoring the importance of such compounds in facilitating organic synthesis (Jiang et al., 2014).

Antifungal and Antibacterial Activities

Another area of research involves evaluating the antifungal and antibacterial properties of furanone derivatives, including those structurally related to 5-bromo-N-(3-chloro-4-fluorophenyl)-2-furamide. These studies demonstrate the compounds' broad-spectrum activity against pathogenic yeasts and molds, including fluconazole-resistant strains, indicating potential applications in developing new antifungal agents (Buchta et al., 2004).

Potential in Drug Development

Further research on N-(4-bromophenyl)furan-2-carboxamide analogues showcases their antibacterial activities against drug-resistant bacteria, including A. baumannii and K. pneumoniae, emphasizing the role of furamide derivatives in addressing antibiotic resistance. The computational validation of these compounds' activities suggests their utility in drug discovery and development (Siddiqa et al., 2022).

Eigenschaften

IUPAC Name |

5-bromo-N-(3-chloro-4-fluorophenyl)furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6BrClFNO2/c12-10-4-3-9(17-10)11(16)15-6-1-2-8(14)7(13)5-6/h1-5H,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXGZSIWJHJSDMP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1NC(=O)C2=CC=C(O2)Br)Cl)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6BrClFNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.52 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-bromo-N-(3-chloro-4-fluorophenyl)furan-2-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-(dimethylamino)ethyl]-4-{[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-2-pyrrolidinone](/img/structure/B5546819.png)

![3-(benzyloxy)-1-[(3,6-dimethyl-1-benzofuran-2-yl)carbonyl]azetidine](/img/structure/B5546828.png)

![3,4-diethoxy-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)benzamide hydrochloride](/img/structure/B5546833.png)

![methyl 2,4-dichloro-5-[(dimethylamino)sulfonyl]benzoate](/img/structure/B5546841.png)

![(1S*,5R*)-6-(cyclobutylmethyl)-3-(4-methoxy-2-pyrimidinyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5546859.png)

![methyl 4-{[(2-nitrophenyl)thio]amino}benzoate](/img/structure/B5546862.png)

![N-(5-chloro-2-methoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B5546865.png)

![N-1,9-dioxaspiro[5.5]undec-4-yl-6-phenylpyridine-2-carboxamide](/img/structure/B5546879.png)

![methyl 4-oxo-4-[(1-phenylethyl)amino]butanoate](/img/structure/B5546909.png)